N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is unique due to the presence of both a thiazole ring and a chlorothiophene moiety, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study for developing new materials and therapeutic agents.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS2/c1-12(2,3)8-6-17-11(14-8)15-10(16)7-4-5-9(13)18-7/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBOPAMPWHRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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